molecular formula C14H11NO3 B12549433 (3-Methyl-2-nitrophenyl)(phenyl)methanone CAS No. 865887-81-6

(3-Methyl-2-nitrophenyl)(phenyl)methanone

Cat. No.: B12549433
CAS No.: 865887-81-6
M. Wt: 241.24 g/mol
InChI Key: FEHVVTLOLHDZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-2-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzophenone, where one of the phenyl rings is substituted with a 3-methyl-2-nitrophenyl group

Properties

CAS No.

865887-81-6

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

(3-methyl-2-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C14H11NO3/c1-10-6-5-9-12(13(10)15(17)18)14(16)11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

FEHVVTLOLHDZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-2-nitrophenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: Benzene, 3-methyl-2-nitrobenzoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or carbon disulfide (CS2).

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: H2/Pd-C, SnCl2/HCl.

    Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Br2/FeBr3 for bromination.

    Oxidation: KMnO4 in acidic or basic medium.

Major Products

    Reduction: (3-Amino-2-nitrophenyl)(phenyl)methanone.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: (3-Carboxy-2-nitrophenyl)(phenyl)methanone.

Scientific Research Applications

(3-Methyl-2-nitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-2-nitrophenyl)(phenyl)methanone depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, without the nitro and methyl substitutions.

    (4-Methyl-2-nitrophenyl)(phenyl)methanone: A positional isomer with the nitro and methyl groups in different positions.

    (3-Methyl-4-nitrophenyl)(phenyl)methanone: Another isomer with different substitution patterns.

Uniqueness

(3-Methyl-2-nitrophenyl)(phenyl)methanone is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring creates a unique electronic environment, affecting its interactions with other molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.